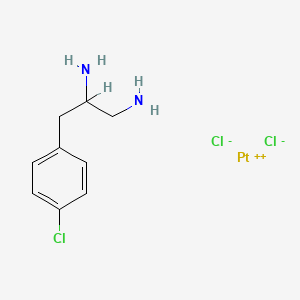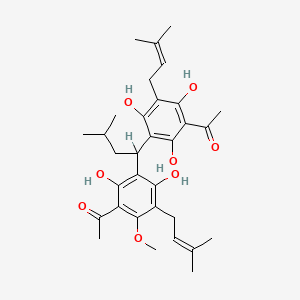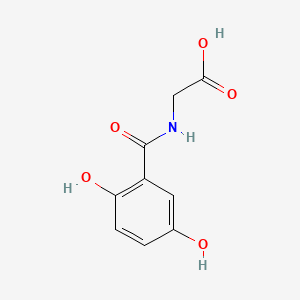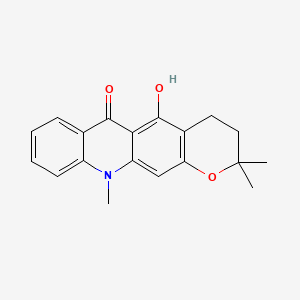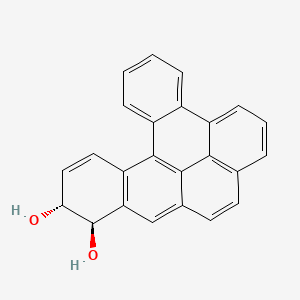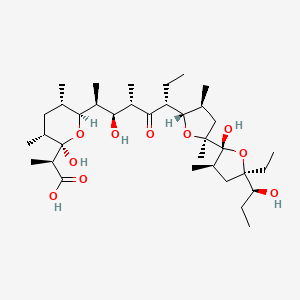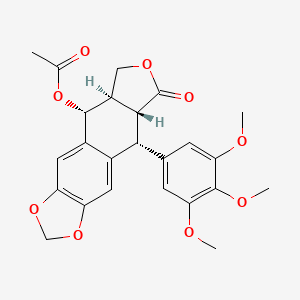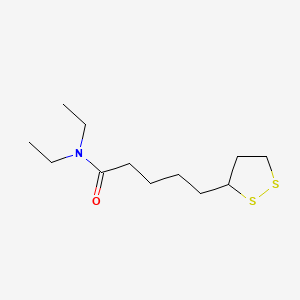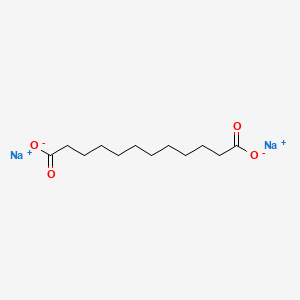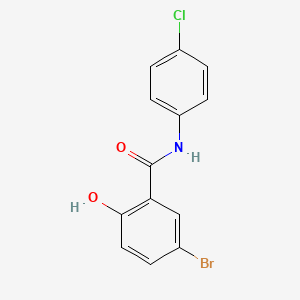
5-Bromo-4'-chlorosalicylanilide
Vue d'ensemble
Description
Le bromochlorosalicylanilide est un composé organique appartenant à la classe des benzanilides. Il est connu pour ses propriétés antifongiques et a été utilisé dans diverses applications dermatologiques . La structure chimique du composé comprend un atome de brome et un atome de chlore liés à un noyau de salicylanilide, ce qui en fait un dérivé halogéné du salicylanilide .
Applications De Recherche Scientifique
Le bromochlorosalicylanilide a un large éventail d’applications en recherche scientifique, notamment :
Chimie : Utilisé comme réactif en synthèse organique et comme matière première pour la synthèse d’autres composés halogénés.
Biologie : Étudié pour ses propriétés antifongiques et antimicrobiennes.
Industrie : Utilisé dans la formulation de crèmes antifongiques, de lotions et d’autres applications topiques.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : Le bromochlorosalicylanilide peut être synthétisé par réaction de l’acide 5-bromosalicylique avec la 4-chloroaniline. La réaction implique généralement la formation d’une liaison amide entre le groupe acide carboxylique de l’acide 5-bromosalicylique et le groupe amine de la 4-chloroaniline. La réaction est généralement réalisée en présence d’un agent déshydratant tel que le chlorure de thionyle ou le trichlorure de phosphore pour faciliter la formation de la liaison amide .
Méthodes de production industrielle : Dans les milieux industriels, la synthèse du bromochlorosalicylanilide peut impliquer des réactions à grande échelle utilisant des réactifs et des conditions similaires. Le procédé est optimisé pour le rendement et la pureté, impliquant souvent des étapes de purification telles que la recristallisation ou la chromatographie pour obtenir le produit final .
Analyse Des Réactions Chimiques
Types de réactions : Le bromochlorosalicylanilide subit diverses réactions chimiques, notamment :
Réactions de substitution : Les atomes d’halogène (brome et chlore) du composé peuvent participer à des réactions de substitution nucléophile.
Réactions d’oxydation et de réduction : Le groupe hydroxyle du noyau de salicylanilide peut subir une oxydation pour former des dérivés de quinone ou une réduction pour former des dérivés d’hydroquinone.
Réactifs et conditions courants :
Substitution nucléophile : Des réactifs tels que l’hydroxyde de sodium ou l’hydroxyde de potassium peuvent être utilisés en conditions basiques.
Oxydation : Des réactifs comme le permanganate de potassium ou le trioxyde de chrome peuvent être utilisés en conditions acides ou basiques.
Principaux produits :
Produits de substitution : Selon le nucléophile, divers dérivés substitués peuvent être formés.
Produits d’oxydation : Dérivés de quinone.
Produits de réduction : Dérivés d’hydroquinone.
Mécanisme D'action
Le mécanisme d’action du bromochlorosalicylanilide implique l’inhibition de la synthèse de la paroi cellulaire fongique. Le composé interfère avec la synthèse de l’ergostérol, un composant clé des membranes cellulaires fongiques, ce qui entraîne une augmentation de la perméabilité membranaire et la mort cellulaire . Les cibles moléculaires comprennent des enzymes impliquées dans la voie de biosynthèse de l’ergostérol, telles que la squalène époxidase .
Composés similaires :
Niclosamide : Un autre salicylanilide halogéné avec des propriétés anthelminthiques.
Oxyclozanide : Un dérivé chloré utilisé comme anthelminthique.
Rafoxanide : Un dérivé bromé utilisé comme anthelminthique.
Comparaison : Le bromochlorosalicylanilide est unique en raison de sa double halogénation (brome et chlore), ce qui améliore ses propriétés antifongiques par rapport à d’autres salicylanilides. Alors que des composés comme le niclosamide et l’oxyclozanide sont principalement utilisés comme anthelminthiques, l’application principale du bromochlorosalicylanilide est dans les traitements antifongiques .
Comparaison Avec Des Composés Similaires
Niclosamide: Another halogenated salicylanilide with anthelmintic properties.
Oxyclozanide: A chlorinated derivative used as an anthelmintic.
Rafoxanide: A brominated derivative used as an anthelmintic.
Comparison: Bromochlorosalicylanilide is unique due to its dual halogenation (bromine and chlorine), which enhances its antifungal properties compared to other salicylanilides. While compounds like niclosamide and oxyclozanide are primarily used as anthelmintics, bromochlorosalicylanilide’s primary application is in antifungal treatments .
Propriétés
IUPAC Name |
5-bromo-N-(4-chlorophenyl)-2-hydroxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrClNO2/c14-8-1-6-12(17)11(7-8)13(18)16-10-4-2-9(15)3-5-10/h1-7,17H,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBSGXIBYUQJHMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C=CC(=C2)Br)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80190256 | |
| Record name | Bromosalicylchloranilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80190256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3679-64-9 | |
| Record name | Bromosalicylchloranilide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3679-64-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bromosalicylchloranilide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003679649 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bromochlorosalicylanilide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13696 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Salifungin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=526297 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bromosalicylchloranilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80190256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-4'-chlorosalicylanilide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.870 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BROMOCHLOROSALICYLANILIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6GK715PWMQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Are there any known allergic reactions associated with 5-Bromo-4'-chlorosalicylanilide?
A2: Yes, this compound has been identified as a potential photoallergen. [] This means exposure to sunlight after application can trigger allergic reactions in sensitive individuals. [] Studies have reported cases of both localized and generalized photoallergic reactions to Multifungin. []
Q2: Is there any evidence of cross-reactivity with other compounds?
A3: Research suggests that individuals sensitive to this compound might experience cross-sensitization with tribromosalicylanilide. [] This implies that exposure to one compound could lead to allergic reactions upon contact with the other. []
Q3: How is this compound detected and quantified in products?
A4: Several analytical techniques can be employed to identify and measure this compound in various matrices. High-performance liquid chromatography coupled with fluorescence detection (HPLC-FLD) is a common method used for this purpose. [] Additionally, a more sensitive and selective approach involving solid-phase extraction coupled with ultra-performance liquid chromatography tandem mass spectrometry (SPE-UPLC-MS/MS) has also been developed. [] These techniques enable researchers to accurately determine the presence and concentration of this compound in complex mixtures like cosmetics. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


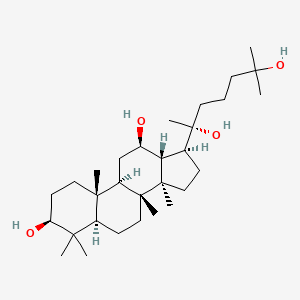
![[(2R)-2-[(1S)-1,2-dihydroxyethyl]-4-hydroxy-5-oxo-2H-furan-3-yl] dihydrogen phosphate](/img/structure/B1206054.png)
